Viridiflorine

CAS No.: 551-57-5

Cat. No.: VC3846596

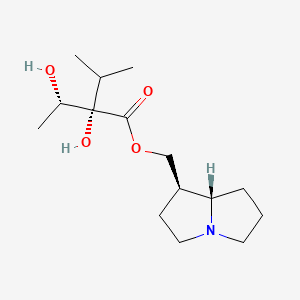

Molecular Formula: C15H27NO4

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 551-57-5 |

|---|---|

| Molecular Formula | C15H27NO4 |

| Molecular Weight | 285.38 g/mol |

| IUPAC Name | [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |

| Standard InChI | InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1 |

| Standard InChI Key | BWQSLRZZOVFVHJ-ABHRYQDASA-N |

| Isomeric SMILES | C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O |

| SMILES | CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O |

| Canonical SMILES | CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Viridiflorine () has a molecular weight of 285.38 g/mol and is systematically named [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate . Its IUPAC name reflects the stereochemical arrangement of its pyrrolizidine core and esterified side chain, which are critical for its interactions with biological targets.

Table 1: Key Chemical Descriptors of Viridiflorine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.38 g/mol |

| InChI Key | N/A (PubChem CID 6453144) |

| SMILES | |

| Synonyms | Viridiflorine; 551-57-5; UNII-4F0407YP2J |

Structural Analysis

The compound features a pyrrolizidine alkaloid backbone fused with a hydroxylated ester moiety. X-ray crystallography and NMR studies reveal that the 1R,8S configuration of the pyrrolizidine ring and the 2S stereocenter in the side chain are essential for its bioactivity . The 3D conformation shows intramolecular hydrogen bonding between the hydroxyl groups and the ester carbonyl, stabilizing the molecule in aqueous environments .

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

Viridiflorine is predominantly found in species of the Asteraceae family:

-

Eupatorium japonicum: A perennial herb native to East Asia, traditionally used for treating inflammation and respiratory ailments .

-

Cynoglossum germanicum: A biennial plant in the Boraginaceae family, known for its hepatotoxic pyrrolizidine alkaloids .

These plants biosynthesize viridiflorine via the polyketide pathway, where ornithine and acetyl-CoA precursors undergo cyclization and oxidation to form the pyrrolizidine nucleus .

Ecological and Phylogenetic Distribution

The compound’s occurrence in distantly related plant families (Asteraceae vs. Boraginaceae) suggests convergent evolution of pyrrolizidine alkaloid biosynthesis as a defense mechanism against herbivores . In E. japonicum, viridiflorine co-occurs with sesquiterpenes like tulipinolide, indicating synergistic roles in plant defense .

Pharmacological Properties and Mechanisms of Action

Antioxidant Activity

In zebrafish models, viridiflorine reduces reactive oxygen species (ROS) by 47% and malondialdehyde (MDA) by 32% while enhancing superoxide dismutase (SOD) activity . These effects are mediated through inhibition of xanthine oxidase (XOD), the enzyme responsible for uric acid (UA) and ROS production .

Anti-Hyperuricemic Effects

Viridiflorine lowers serum UA levels by 28% in hyperuricemic zebrafish, comparable to the standard drug allopurinol . Mechanistically, it downregulates HIF-1α and mTOR pathways, which are overactive in UA overproduction .

Table 2: Pharmacodynamic Profile of Viridiflorine

| Parameter | Effect Size | Model System |

|---|---|---|

| ROS Reduction | 47% ↓ | Zebrafish |

| MDA Reduction | 32% ↓ | Zebrafish |

| Serum UA Reduction | 28% ↓ | Hyperuricemic Zebrafish |

| XOD Inhibition | IC₅₀ = 12 μM | In vitro assay |

Metabolic Pathway Modulation

Metabonomics analysis using LC-MS/MS identifies viridiflorine’s impact on:

-

Aminoacyl-tRNA biosynthesis: Critical for protein synthesis under oxidative stress .

-

Phenylalanine metabolism: Linked to antioxidant defense via tyrosine derivatives .

Extraction Methodologies and Analytical Techniques

Ethanol-Based Extraction

Optimized protocols use 70% ethanol to achieve a viridiflorine yield of 1.2 mg/g dry weight from E. japonicum . Higher ethanol concentrations (>80%) reduce yields due to poor solubility of polar alkaloids .

Chromatographic Profiling

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) enables quantification at limits of detection (LOD) of 0.05 ng/mL . Characteristic fragmentation patterns include m/z 285 → 156 (pyrrolizidine core) and m/z 285 → 128 (ester side chain) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume